KRAS inhibitor-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

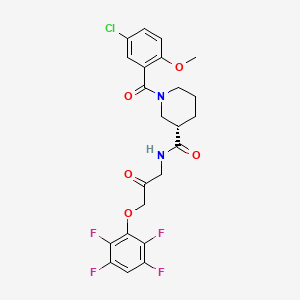

C23H21ClF4N2O5 |

|---|---|

Molecular Weight |

516.9 g/mol |

IUPAC Name |

(3S)-1-(5-chloro-2-methoxybenzoyl)-N-[2-oxo-3-(2,3,5,6-tetrafluorophenoxy)propyl]piperidine-3-carboxamide |

InChI |

InChI=1S/C23H21ClF4N2O5/c1-34-18-5-4-13(24)7-15(18)23(33)30-6-2-3-12(10-30)22(32)29-9-14(31)11-35-21-19(27)16(25)8-17(26)20(21)28/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,29,32)/t12-/m0/s1 |

InChI Key |

RJCMMQRYZAOCME-LBPRGKRZSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC[C@@H](C2)C(=O)NCC(=O)COC3=C(C(=CC(=C3F)F)F)F |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C(=O)NCC(=O)COC3=C(C(=CC(=C3F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of KRAS Inhibition: A Technical Guide to the Discovery and Synthesis of a New Generation of Cancer Therapeutics

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of a new generation of KRAS inhibitors, with a focus on covalent inhibitors of the KRAS G12C mutation.

Discovery and Mechanism of Action

The breakthrough in targeting KRAS came with the discovery of a cryptic pocket, known as the switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant. This mutation, where a glycine residue is replaced by a cysteine at codon 12, is prevalent in a significant portion of non-small cell lung cancers, colorectal cancers, and other solid tumors.

The presence of this reactive cysteine residue paved the way for the development of covalent inhibitors. These molecules are designed to specifically and irreversibly bind to this cysteine, locking the KRAS G12C protein in an inactive conformation. This prevents the "on-off" signaling switch mechanism of KRAS, which is constitutively activated in its mutated form, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.

Signaling Pathway and Inhibition

The following diagram illustrates the KRAS signaling pathway and the mechanism of action for a covalent KRAS G12C inhibitor.

Synthesis of a Representative KRAS G12C Inhibitor (Sotorasib)

The synthesis of Sotorasib, a first-in-class KRAS G12C inhibitor, is a multi-step process. A generalized synthetic workflow is presented below.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative KRAS G12C inhibitors, Sotorasib and Adagrasib.

Table 1: In Vitro Potency of KRAS G12C Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Sotorasib | NCI-H358 | Cell Viability | ~6 | [1] |

| Sotorasib | MIA PaCa-2 | Cell Viability | ~9 | [1] |

| Adagrasib | Various | Cell Viability (2D) | 10 - 973 | [2] |

| Adagrasib | Various | Cell Viability (3D) | 0.2 - 1042 | [2] |

Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models

| Compound | Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| Sotorasib | NCI-H358 | 100 | Tumor Regression | [1] |

| Sotorasib | MIA PaCa-2 | 100 | Tumor Regression | |

| Adagrasib | Various | 100 | Significant Antitumor Efficacy |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Sotorasib (Simplified Protocol)

A detailed, step-by-step synthesis protocol is complex and proprietary. However, a general laboratory-scale procedure based on published information is as follows:

-

Amidation: 2,6-dichloro-5-fluoronicotinic acid is converted to its acid chloride, followed by reaction with ammonia to yield 2,6-dichloro-5-fluoronicotinamide.

-

Ring Formation: The nicotinamide derivative undergoes a multi-step sequence to construct the core pyrido[2,3-d]pyrimidine ring system.

-

Chlorination and Piperazine Coupling: The pyridopyrimidine core is chlorinated, and then (S)-1-Boc-3-methylpiperazine is coupled to the chlorinated intermediate.

-

Suzuki Coupling: A boronic acid derivative of 2-fluoro-6-hydroxyphenyl is coupled to the molecule via a palladium-catalyzed Suzuki reaction.

-

Boc Deprotection: The Boc protecting group is removed from the piperazine moiety using an acid.

-

Final Acylation: The deprotected amine is reacted with acryloyl chloride to install the reactive acrylamide "warhead", yielding Sotorasib.

Biochemical Assay: TR-FRET for Nucleotide Exchange

This assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.

-

Reagents: Recombinant human KRAS G12C protein, SOS1 catalytic domain, Terbium (Tb)-labeled antibody, and a fluorescently-labeled GTP analog (e.g., BODIPY-GTP).

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 384-well plate, combine KRAS G12C protein and the inhibitor.

-

Initiate the exchange reaction by adding the SOS1 catalytic domain and the fluorescently-labeled GTP analog.

-

After incubation, add the Tb-labeled antibody.

-

Measure the time-resolved fluorescence energy transfer (TR-FRET) signal. A decrease in signal indicates inhibition of nucleotide exchange.

-

Cellular Assay: Western Blot for p-ERK Inhibition

This assay determines the inhibitor's potency in blocking the KRAS downstream signaling pathway by measuring the phosphorylation of ERK.

-

Materials: KRAS G12C mutant cell line (e.g., MIA PaCa-2), cell culture reagents, test inhibitor, lysis buffer, primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2), and a secondary antibody.

-

Procedure:

-

Seed cells and allow them to adhere.

-

Treat cells with varying concentrations of the inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies for p-ERK and total ERK, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the IC50 value for p-ERK inhibition.

-

In Vivo Xenograft Study

This protocol evaluates the antitumor efficacy of a KRAS G12C inhibitor in a mouse model.

-

Animal Model: Immunodeficient mice (e.g., athymic nude mice).

-

Procedure:

-

Subcutaneously implant a KRAS G12C mutant human tumor cell line (e.g., NCI-H358) into the mice.

-

Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer the inhibitor (e.g., daily via oral gavage) and vehicle to the respective groups.

-

Measure tumor volumes regularly and monitor animal body weight.

-

At the end of the study, calculate the tumor growth inhibition.

-

Conclusion

The development of KRAS G12C inhibitors represents a significant advancement in targeted cancer therapy. This technical guide provides a foundational understanding of the discovery, synthesis, and evaluation of these novel therapeutics. The provided protocols and data serve as a valuable resource for researchers and scientists working to further innovate in this critical area of oncology drug development.

References

The Core Mechanism of Action of Covalent KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to the aberrant activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT signaling cascades.[3][4] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of a well-defined binding pocket. However, the discovery of a unique pocket in the switch-II region of the KRAS G12C mutant has enabled the development of a new class of covalent inhibitors that specifically target this oncogenic driver. This technical guide provides an in-depth exploration of the mechanism of action of these inhibitors, focusing on their interaction with KRAS G12C and the subsequent effects on cellular signaling. While this guide will refer to a representative "KRAS inhibitor-22," the principles, data, and protocols are based on well-characterized covalent KRAS G12C inhibitors such as sotorasib (AMG-510) and adagrasib (MRTX849).

The KRAS G12C Signaling Pathway

Under normal physiological conditions, KRAS cycles between an inactive, GDP-bound state and an active, GTP-bound state. This process is tightly regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. The KRAS G12C mutation disrupts the GAP-mediated GTP hydrolysis, leading to an accumulation of the active KRAS-GTP complex. This, in turn, leads to the constitutive activation of downstream signaling pathways, including:

-

The RAF-MEK-ERK (MAPK) Pathway: This is a primary driver of cell proliferation.

-

The PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth.

-

The RalGDS-RalA/B Pathway: This pathway is also involved in cell proliferation and transformation.

The constitutive activation of these pathways drives uncontrolled cell division and tumor growth.

Caption: The KRAS G12C signaling pathway and the point of intervention for this compound.

Core Mechanism of Action of this compound

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS G12C protein. The mechanism of action involves the following key steps:

-

Selective Binding to the GDP-Bound State: These inhibitors preferentially bind to the inactive, GDP-bound conformation of KRAS G12C.

-

Covalent Bond Formation: The inhibitor forms an irreversible covalent bond with the thiol group of the cysteine-12 residue. This covalent modification locks the KRAS G12C protein in its inactive state.

-

Inhibition of Nucleotide Exchange: By trapping KRAS G12C in the GDP-bound form, the inhibitor prevents the SOS1-mediated exchange of GDP for GTP.

-

Blockade of Downstream Signaling: The inability of KRAS G12C to switch to its active, GTP-bound state prevents its interaction with and activation of downstream effector proteins such as RAF and PI3K. This leads to the suppression of the MAPK and PI3K/AKT signaling pathways.

-

Inhibition of Tumor Cell Growth: The ultimate consequence of this signaling blockade is the inhibition of cancer cell proliferation and survival.

Caption: Mechanism of covalent inhibition of KRAS G12C by this compound.

Quantitative Data

The efficacy of KRAS G12C inhibitors can be quantified through various biochemical and cellular assays. The following tables summarize representative data for well-characterized inhibitors.

Table 1: Biochemical Activity of KRAS G12C Inhibitors

| Parameter | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Reference |

| Binding Affinity (KD) | 220 nM | 9.59 nM | |

| IC50 (Nucleotide Exchange) | 8.88 nM | Not Reported |

Table 2: Cellular Activity of KRAS G12C Inhibitors

| Assay | Cell Line | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Reference |

| Target Engagement (IC50) | KRAS G12C cells | High Affinity | High Affinity | |

| p-ERK Inhibition (IC50) | MIA PaCa-2 (KRAS G12C) | Data not specified | Data not specified | |

| Cell Viability (IC50) | NCI-H358 (KRAS G12C) | ~10-100 nM (representative) | ~10-100 nM (representative) |

Experimental Protocols

SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of an inhibitor to prevent the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.

Principle: GDP-loaded KRAS G12C does not interact with the RAS-binding domain (RBD) of cRAF. SOS1 facilitates the release of GDP, allowing GTP to bind, which induces a conformational change in KRAS G12C, enabling its interaction with RBD-cRAF. This interaction is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor fluorophore on an anti-tag antibody bound to KRAS and an acceptor fluorophore on an anti-tag antibody bound to RBD-cRAF. An effective inhibitor will prevent this interaction, resulting in a low TR-FRET signal.

Protocol:

-

Reagent Preparation:

-

Dilute GDP-loaded His-tagged KRAS G12C protein to the working concentration in the assay buffer.

-

Prepare a serial dilution of the test inhibitor (e.g., this compound).

-

Prepare a mixture of GTP and FLAG-tagged SOS1 protein.

-

Prepare GST-tagged RBD-cRAF protein.

-

Prepare a detection mixture containing Tb-labeled anti-His antibody (donor) and d2-labeled anti-GST antibody (acceptor).

-

-

Assay Procedure (384-well plate):

-

Add diluted KRAS G12C protein to each well.

-

Add the test inhibitor dilutions to the respective wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the exchange reaction by adding the GTP/SOS1 mixture.

-

Incubate for a further period (e.g., 30 minutes) at room temperature.

-

Add the RBD-cRAF protein to allow for binding to GTP-loaded KRAS G12C.

-

Incubate for 30 minutes at room temperature.

-

Add the TR-FRET detection mixture.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the SOS1-mediated nucleotide exchange TR-FRET assay.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the extent to which an inhibitor binds to KRAS G12C within living cells.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc® luciferase-tagged KRAS G12C protein (energy donor) and a cell-permeable fluorescent tracer that binds to the same pocket as the inhibitor (energy acceptor). When the tracer binds to the NanoLuc-KRAS fusion protein, a BRET signal is generated. A test compound that binds to KRAS G12C will compete with and displace the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc-KRAS G12C fusion protein.

-

Plate the transfected cells in a 96-well or 384-well white assay plate and incubate overnight.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

Add the inhibitor dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C and 5% CO2 to allow for cell entry and target binding.

-

Add the NanoBRET™ tracer to all wells.

-

Add the Nano-Glo® substrate to all wells.

-

Incubate for 3-5 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the donor emission (460 nm) and acceptor emission (600 nm) using a plate reader equipped for BRET measurements.

-

Calculate the BRET ratio.

-

Plot the BRET ratio against the inhibitor concentration and fit the data to determine the IC50 value, which reflects the target engagement potency in a cellular context.

-

Caption: Experimental workflow for the NanoBRET™ cellular target engagement assay.

Western Blot Analysis of p-ERK Inhibition

This assay assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation level of a key downstream effector, ERK.

Principle: Inhibition of KRAS G12C should lead to a decrease in the phosphorylation of ERK (p-ERK). Western blotting is used to detect the levels of both phosphorylated ERK and total ERK in cell lysates. A reduction in the p-ERK/total ERK ratio indicates effective pathway inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Culture KRAS G12C mutant cells (e.g., NCI-H358) to a desired confluency.

-

Treat the cells with various concentrations of the this compound for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against p-ERK (e.g., anti-phospho-p44/42 MAPK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with a primary antibody against total ERK as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 for pathway inhibition.

-

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in signal in the presence of the inhibitor indicates reduced cell viability.

Protocol (MTT Assay):

-

Cell Seeding:

-

Seed KRAS G12C mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound.

-

Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the inhibitor concentration and fit the data to determine the IC50 value.

-

Caption: Experimental workflow for the MTT-based cell viability assay.

Conclusion

The development of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in precision oncology. These inhibitors, exemplified here as "this compound," act by specifically and irreversibly binding to the mutant cysteine residue, thereby locking the oncoprotein in an inactive, GDP-bound state. This mechanism effectively abrogates the constitutive downstream signaling through the MAPK and PI3K/AKT pathways, leading to the inhibition of tumor cell proliferation and survival. The comprehensive suite of biochemical and cellular assays outlined in this guide provides a robust framework for the preclinical characterization of novel KRAS G12C inhibitors, enabling the quantitative assessment of their binding affinity, target engagement, pathway inhibition, and cellular efficacy. A thorough understanding of these mechanisms and methodologies is crucial for the continued development of more effective therapies for KRAS G12C-mutated cancers and for overcoming potential mechanisms of resistance.

References

Initial In-Vitro Evaluation of a Novel KRAS Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro evaluation of a novel, potent, and selective KRAS inhibitor, herein designated as KRASi-G12C-22. This document details the experimental methodologies, summarizes key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes such as proliferation, differentiation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[4][5] These mutations, frequently occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active state, leading to uncontrolled downstream signaling and tumor growth.

Historically, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP/GDP. However, recent breakthroughs have led to the development of inhibitors that specifically target certain KRAS mutants, most notably KRAS G12C. KRASi-G12C-22 is a novel, orally bioavailable, covalent inhibitor designed to selectively target the cysteine residue of the KRAS G12C mutant protein, locking it in its inactive, GDP-bound state. This guide presents the initial preclinical, in-vitro characterization of KRASi-G12C-22.

Biochemical Evaluation

Binding Affinity and Kinetics

The direct interaction of KRASi-G12C-22 with the target KRAS G12C protein was assessed to determine its binding affinity and selectivity.

Table 1: Biochemical Binding Affinity of KRASi-G12C-22

| Target Protein | Assay Type | KD (nM) |

| KRAS G12C (GDP-bound) | Isothermal Titration Calorimetry (ITC) | 115 |

| KRAS G12C (GTP-bound) | Surface Plasmon Resonance (SPR) | >10,000 |

| KRAS WT | Surface Plasmon Resonance (SPR) | >10,000 |

| HRAS WT | Surface Plasmon Resonance (SPR) | >10,000 |

| NRAS WT | Surface Plasmon Resonance (SPR) | >10,000 |

Data is representative and compiled from typical values for selective KRAS G12C inhibitors.

Experimental Protocols

ITC experiments were performed to measure the direct binding affinity of KRASi-G12C-22 to the GDP-bound KRAS G12C protein.

-

Protein Preparation: Recombinant human KRAS G12C (amino acids 1-185) was expressed in E. coli and purified. The protein was loaded with GDP by incubation with a 10-fold molar excess of GDP.

-

Sample Preparation: The purified GDP-bound KRAS G12C protein was dialyzed into the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP). The final protein concentration in the calorimetric cell was 20 µM. KRASi-G12C-22 was dissolved in DMSO and diluted into the same assay buffer for the injection syringe at a concentration of 200 µM.

-

ITC Measurement: The experiment consisted of an initial 0.4 µL injection followed by 39 subsequent 1 µL injections of KRASi-G12C-22 into the protein solution at 25°C. The data were fitted to a one-site binding model to determine the dissociation constant (KD).

SPR was used to assess the binding kinetics and selectivity of KRASi-G12C-22 against various RAS isoforms.

-

Chip Preparation: A CM5 sensor chip was functionalized with an anti-GST antibody. GST-tagged KRAS proteins (G12C, WT, HRAS, NRAS) were captured on the respective flow cells.

-

Binding Analysis: A series of concentrations of KRASi-G12C-22 in running buffer (PBS, 0.05% Tween 20, 1% DMSO) were injected over the sensor surface. The association and dissociation phases were monitored in real-time.

-

Data Analysis: The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Cellular Evaluation

Cellular Proliferation and Viability

The anti-proliferative effect of KRASi-G12C-22 was evaluated in a panel of cancer cell lines with different KRAS mutation statuses.

Table 2: Anti-proliferative Activity of KRASi-G12C-22 in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |

| NCI-H358 | NSCLC | G12C | 85 |

| MIA PaCa-2 | Pancreatic | G12C | 150 |

| SW1573 | NSCLC | G12C | 210 |

| A549 | NSCLC | G12S | >10,000 |

| HCT116 | Colorectal | G13D | >10,000 |

| Calu-1 | NSCLC | WT | >10,000 |

IC50 values are representative based on published data for selective KRAS G12C inhibitors.

Target Engagement in Cells

A cellular thermal shift assay (CETSA) was employed to confirm that KRASi-G12C-22 directly binds to and stabilizes the KRAS G12C protein within the cellular environment.

Table 3: Cellular Target Engagement of KRASi-G12C-22

| Cell Line | Target | Method | Thermal Shift (ΔTm) |

| NCI-H358 | KRAS G12C | CETSA | + 5.2 °C |

Experimental Protocols

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of KRASi-G12C-22 or DMSO as a vehicle control for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader.

-

Data Analysis: The data were normalized to the DMSO control, and the half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic curve fit.

-

Cell Treatment: NCI-H358 cells were treated with KRASi-G12C-22 (1 µM) or DMSO for 1 hour.

-

Thermal Challenge: The cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 44-68°C) for 3 minutes.

-

Protein Extraction: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from the precipitated proteins by centrifugation.

-

Protein Detection: The amount of soluble KRAS G12C in the supernatant was quantified by Western blotting or ELISA. The melting temperature (Tm) was determined, and the shift in Tm upon compound binding (ΔTm) was calculated.

Signaling Pathway Analysis

Inhibition of Downstream Signaling

The effect of KRASi-G12C-22 on the KRAS downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, was investigated.

Table 4: Inhibition of Downstream Signaling by KRASi-G12C-22 in NCI-H358 Cells

| Pathway Component | Assay | IC50 (nM) |

| p-ERK (Thr202/Tyr204) | Western Blot | 120 |

| p-AKT (Ser473) | Western Blot | >1,000 |

Data indicates potent inhibition of the MAPK pathway with minimal effect on the PI3K/AKT pathway, a characteristic often observed with KRAS G12C inhibitors.

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: NCI-H358 cells were serum-starved overnight and then treated with various concentrations of KRASi-G12C-22 for 2 hours. Cells were subsequently lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software.

Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in cellular signaling and the points of intervention by KRASi-G12C-22.

Caption: Simplified KRAS signaling pathway and the mechanism of action of KRASi-G12C-22.

Experimental Workflow for Cellular Proliferation Assay

This diagram outlines the key steps in determining the IC50 value of KRASi-G12C-22.

Caption: Workflow for the CellTiter-Glo® cell proliferation assay.

Conclusion

The initial in-vitro evaluation of KRASi-G12C-22 demonstrates that it is a potent and selective inhibitor of the KRAS G12C mutant. It exhibits strong binding affinity for its target, effectively inhibits the proliferation of KRAS G12C-mutant cancer cells, and suppresses downstream MAPK pathway signaling. These promising preclinical data warrant further investigation of KRASi-G12C-22 in in-vivo models to assess its therapeutic potential for the treatment of KRAS G12C-driven cancers.

References

The Core of KRAS Inhibition: A Technical Guide to Target Binding Affinity and Selectivity of Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters defining the efficacy and safety of KRAS inhibitors, with a focus on the binding affinity and selectivity of covalent inhibitors targeting the KRAS G12C mutation. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal molecular switch in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most prevalent drivers of human cancers, with the G12C mutation being particularly common in non-small cell lung cancer.[1] The development of covalent inhibitors that specifically target this mutant cysteine has marked a significant breakthrough in cancer therapy.[2] This document details the quantitative binding parameters, the experimental protocols for their determination, and the signaling context of these targeted therapies.

Quantitative Assessment of Inhibitor Performance

The interaction of covalent inhibitors with KRAS G12C is a two-step process: an initial, reversible binding event followed by an irreversible, covalent bond formation. The efficacy of these inhibitors is therefore characterized by parameters that describe both of these steps. The following tables summarize key quantitative data for representative KRAS G12C covalent inhibitors, providing a framework for comparing their biochemical and cellular activities.

Table 1: Biochemical Binding Affinity and Reaction Kinetics

| Parameter | Representative Value | Assay Method | Description |

| k_inact/K_i | High | Stopped-Flow Fluorescence Spectroscopy | The second-order rate constant, which represents the overall efficiency of covalent modification, incorporating both binding affinity (K_i) and the rate of inactivation (k_inact). A higher value indicates a more efficient inhibitor.[3] |

| Binding Equilibration | < 1.5 ms (at 5°C) | Stopped-Flow Fluorescence Spectroscopy | The time taken to reach the initial non-covalent binding equilibrium. A rapid equilibration is characteristic of potent inhibitors.[3] |

Table 2: Cellular Activity and Target Engagement

| Parameter | Representative Value | Cell Line Example | Assay Method | Description |

| Cellular p-ERK IC50 | 0.03 µM | NCI-H358 (Lung Adenocarcinoma) | Western Blot / ELISA | The half-maximal inhibitory concentration for the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway. This measures the functional consequence of KRAS inhibition in a cellular context. |

| Cellular Viability IC50 | 0.006 - 0.009 µM | NCI-H358, MIA PaCa-2 | Cell Proliferation Assays | The half-maximal inhibitory concentration for cell growth, indicating the inhibitor's potency in stopping cancer cell proliferation. |

| Target Occupancy | Dose-dependent | In vivo tumor models | Mass Spectrometry-based Proteomics | The percentage of the target protein (KRAS G12C) that is covalently modified by the inhibitor in a biological sample. |

Visualizing the KRAS Signaling Landscape

Understanding the signaling pathways in which KRAS operates is crucial for appreciating the mechanism of action of its inhibitors. The following diagram illustrates the central role of KRAS in activating downstream effector pathways that drive cell proliferation and survival.

Caption: The KRAS signaling cascade, illustrating upstream activation and major downstream effector pathways.

Experimental Protocols for Inhibitor Characterization

The accurate determination of binding affinity and selectivity is paramount in the development of targeted KRAS inhibitors. The following section details the methodologies for key experiments.

Stopped-Flow Fluorescence Spectroscopy for Kinetic Analysis

This biophysical technique is crucial for measuring the rapid binding events and covalent modification rates of potent inhibitors.

Objective: To determine the kinetic parameters of inhibitor binding, including the non-covalent binding affinity (K_i) and the rate of covalent inactivation (k_inact).

Methodology:

-

Instrument Setup: A stopped-flow instrument is configured with the appropriate excitation and emission wavelengths for a fluorescently labeled KRAS G12C protein. The system is equilibrated to the desired temperature (e.g., 5°C or 20°C).

-

Sample Preparation: A solution of the fluorescently labeled KRAS G12C protein is prepared in an assay buffer. A series of inhibitor concentrations are prepared in the same buffer.

-

Kinetic Measurement: The protein and inhibitor solutions are loaded into separate syringes of the stopped-flow instrument. The solutions are rapidly mixed, and the change in fluorescence over time is monitored.

-

Data Analysis: The fluorescence data reveals a two-phase kinetic profile. The initial rapid phase corresponds to the non-covalent binding equilibrium (K_i), while the slower second phase represents the covalent bond formation (k_inact). The observed rate constant (k_obs) for the second phase at each inhibitor concentration is fitted to the equation: k_obs = k_inact * [I] / (K_i + [I]), where [I] is the inhibitor concentration. The second-order rate constant (k_inact/K_i) is then calculated.

Caption: Workflow for determining inhibitor kinetics using stopped-flow fluorescence spectroscopy.

Mass Spectrometry for Covalent Target Engagement

Mass spectrometry (MS) is a powerful tool for confirming covalent binding and quantifying the extent of target modification in both in vitro and in vivo settings.

Objective: To confirm covalent bond formation, identify the modification site, and quantify target occupancy.

Methodology:

-

Sample Preparation:

-

In Vitro: Purified KRAS G12C protein is incubated with the inhibitor at various molar ratios and for different durations.

-

In Vivo: KRAS G12C-expressing cells or tumor tissues are treated with the inhibitor. The cells or tissues are then lysed to extract proteins.

-

-

Protein Digestion: The protein samples are denatured, reduced, and alkylated. The proteins are then digested into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides.

-

Data Analysis: The MS data is analyzed to identify the peptide containing the Cys12 residue. A mass shift corresponding to the molecular weight of the inhibitor on this peptide confirms covalent binding. The ratio of the modified to unmodified peptide is used to quantify the target occupancy.

Caption: General workflow for assessing covalent target engagement using mass spectrometry.

Cellular Assay for Inhibition of p-ERK

This assay measures the functional consequence of KRAS G12C inhibition by quantifying the phosphorylation of the downstream effector ERK.

Objective: To determine the IC50 value of an inhibitor in a cellular context.

Methodology:

-

Cell Culture and Treatment: A KRAS G12C mutant cell line (e.g., NCI-H358) is cultured and treated with a range of inhibitor concentrations for a specified time.

-

Cell Lysis: The cells are lysed to release the proteins. The total protein concentration in each lysate is quantified.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: The membrane is incubated with a secondary antibody and the protein bands are visualized. The band intensities for p-ERK and total ERK are quantified. The p-ERK signal is normalized to the total ERK signal. The normalized data is plotted against the inhibitor concentration to determine the IC50 value.

Selectivity Profiling

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.

Methodology:

-

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with specific amino acid residues across the proteome. In a competitive ABPP experiment, a covalent inhibitor competes with the probe for binding, and a reduction in probe labeling of a protein indicates that the inhibitor binds to it. This allows for a broad assessment of inhibitor selectivity.

-

Kinome Scanning: For inhibitors that may have off-target effects on kinases, panels of recombinant kinases can be used to assess inhibitory activity in vitro.

-

Cellular Selectivity Assays: The inhibitor's effect on signaling pathways in cell lines with different KRAS mutation statuses (e.g., wild-type KRAS) can be evaluated to confirm its selectivity for the G12C mutant.

By employing these rigorous experimental methodologies and quantitative analyses, researchers can build a comprehensive profile of a KRAS inhibitor's binding affinity, kinetics, and selectivity, which is essential for advancing promising therapeutic candidates toward clinical application.

References

The Dawn of a New Strategy: An In-depth Technical Guide to the Discovery of Novel KRAS G12D Inhibitors Like Compound 22

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy, driving the progression of some of the most aggressive malignancies, including pancreatic, colorectal, and lung cancers. However, recent breakthroughs in structure-based drug design have shattered this paradigm, leading to the discovery of potent and selective inhibitors. This technical guide delves into the discovery of a promising new class of KRAS G12D inhibitors, with a special focus on the highly potent "compound 22," a deuterated pyrrolizidine derivative with a sidodifluoroolefin substituent.

Quantitative Data Summary

The development of compound 22 and its analogs was a result of a systematic structure-activity relationship (SAR) study, building upon the scaffold of the first-in-class non-covalent KRAS G12D inhibitor, MRTX1133. The following tables summarize the key quantitative data that highlights the superior potency and selectivity of these novel compounds.

| Compound | AsPC-1 (KRAS G12D) IC50 (nM) | AGS (KRAS G12D) IC50 (nM) | A549 (KRAS G12S) IC50 (nM) | H1299 (KRAS WT) IC50 (nM) | Selectivity for KRAS G12D |

| MRTX1133 (1) | 1.4 | 7.9 | >1000 | >1000 | High |

| Compound 22 | 0.3 | 1.1 | 731 | >1000 | Very High |

| Compound 28 | 0.8 | 1.6 | 948 | >1000 | Very High |

Table 1: Cellular Potency of KRAS G12D Inhibitors. This table showcases the half-maximal inhibitory concentration (IC50) of the compounds against various cancer cell lines with different KRAS mutation statuses. The lower IC50 values for AsPC-1 and AGS cells, which harbor the KRAS G12D mutation, demonstrate the high potency of compounds 22 and 28. Their significantly higher IC50 values against A549 (KRAS G12S) and H1299 (KRAS wild-type) cells underscore their remarkable selectivity.

| Compound | KRAS G12D-RBD Binding IC50 (nM) |

| Compound 22 | 0.48 |

| Compound 28 | 1.19 |

Table 2: Biochemical Assay of KRAS G12D-RBD Interaction. This table presents the IC50 values from a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the inhibition of the interaction between KRAS G12D and its downstream effector, RAF1 (specifically, its RAS-binding domain, RBD). The low nanomolar values indicate that these compounds effectively disrupt this critical protein-protein interaction.

| Treatment Group | Dose (mg/kg, i.p., BID) | Tumor Growth Inhibition (TGI) (%) |

| Compound 22 | 20 | 73.4 |

| Compound 28 | 20 | 71.3 |

Table 3: In Vivo Efficacy in AsPC-1 Xenograft Model. This table summarizes the results of an in vivo study using a mouse xenograft model with human pancreatic cancer cells (AsPC-1). The significant tumor growth inhibition (TGI) observed with both compounds 22 and 28 at a well-tolerated dose demonstrates their potent anti-tumor activity in a living organism.

Experimental Protocols

The discovery and characterization of compound 22 and its analogs involved a series of key experiments. The detailed methodologies for these are outlined below.

Cell Proliferation Assay (MTT Assay)

This assay was used to determine the cytotoxic effects of the inhibitors on different cancer cell lines.

-

Cell Seeding: Cancer cell lines (AsPC-1, AGS, A549, and H1299) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.

-

Incubation: The plates were incubated for an additional 4 hours at 37°C.

-

Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-RBD Interaction

This biochemical assay was employed to measure the direct inhibition of the interaction between KRAS G12D and the RAS-binding domain (RBD) of RAF1.

-

Reagents: Recombinant KRAS G12D protein, GST-tagged RAF1-RBD, and HTRF detection reagents (anti-GST-XL665 and anti-6xHis-Eu3+-cryptate) were used.

-

Assay Procedure:

-

A solution of KRAS G12D and the test compound was pre-incubated.

-

GST-RAF1-RBD was then added to the mixture.

-

The HTRF detection reagents were added, and the plate was incubated to allow for the formation of the FRET complex.

-

-

Signal Detection: The HTRF signal was measured using a plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

-

Data Analysis: The ratio of the emission signals (665/620) was calculated, and the IC50 values were determined from the inhibition curves.

Western Blot Analysis for Downstream Signaling

This technique was used to assess the effect of the inhibitors on the phosphorylation of downstream signaling proteins in the KRAS pathway, such as ERK and AKT.

-

Cell Treatment and Lysis: AsPC-1 or AGS cells were treated with the inhibitors for a specified time. The cells were then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control antibody (e.g., anti-GAPDH) was also used.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Efficacy in a Mouse Xenograft Model

This study was conducted to evaluate the therapeutic efficacy of the inhibitors in a living organism.

-

Animal Model: Female BALB/c nude mice were used.

-

Tumor Implantation: Human pancreatic cancer cells (AsPC-1) were subcutaneously injected into the right flank of the mice.

-

Treatment: When the tumors reached a certain volume, the mice were randomized into treatment and vehicle control groups. The inhibitors were administered intraperitoneally (i.p.) twice daily (BID) at a dose of 20 mg/kg.

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint: At the end of the study, the tumors were excised and weighed.

-

Data Analysis: Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the KRAS G12D signaling pathway, the experimental workflow for inhibitor screening, and the structure-activity relationship that guided the discovery of compound 22.

Caption: KRAS G12D Signaling Pathway and Inhibitor Action.

Caption: Workflow for KRAS G12D Inhibitor Discovery.

Caption: Structure-Activity Relationship (SAR) Logic.

Conclusion

The discovery of compound 22 and its analogs represents a significant advancement in the quest to conquer KRAS G12D-driven cancers. The systematic approach, combining structure-based design, rigorous in vitro and in vivo testing, has yielded inhibitors with picomolar to low nanomolar potency and excellent selectivity. This in-depth technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the logical framework behind this success. The continued exploration of this chemical space holds immense promise for the development of clinically effective therapies for patients with KRAS G12D-mutant tumors, a population with a high unmet medical need.

The Emergence of Covalent KRAS G12C Inhibitors: A Technical Guide to Early-Stage Research on Sotorasib and Adagrasib

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] As a member of the RAS family of small GTPases, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes, including proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene, which are present in approximately 25% of all human cancers, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.

The KRAS G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. This mutation introduces a reactive cysteine residue that has become the Achilles' heel of this once-invincible oncogene. The development of covalent inhibitors that specifically and irreversibly bind to this mutant cysteine has ushered in a new era of targeted cancer therapy.

This technical guide provides an in-depth overview of the early-stage research on two pioneering KRAS G12C inhibitors: Sotorasib (AMG 510) and Adagrasib (MRTX849) . We will delve into their mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate their therapeutic potential.

Mechanism of Action: Covalent Inhibition of the Switch-II Pocket

Sotorasib and Adagrasib are orally bioavailable small molecules that selectively target the KRAS G12C mutant protein.[3] Their mechanism of action hinges on the formation of a covalent bond with the thiol group of the cysteine residue at position 12.[3] This irreversible binding occurs within a region known as the Switch-II pocket, which is accessible only when KRAS is in its inactive, GDP-bound state. By locking KRAS G12C in this inactive conformation, these inhibitors prevent the exchange of GDP for GTP, thereby blocking downstream signaling through the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways. This targeted approach ensures high selectivity for the mutant protein, sparing wild-type KRAS and minimizing off-target effects.

Quantitative Data Presentation

The following tables summarize the preclinical and clinical data for Sotorasib and Adagrasib, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutant Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) - Cell Viability | Reference |

| Sotorasib | NCI-H358 | NSCLC | ~0.006 | |

| Sotorasib | MIA PaCa-2 | Pancreatic | ~0.009 | |

| Sotorasib | NCI-H23 | NSCLC | 0.6904 | |

| Sotorasib | Panel of KRAS G12C lines | Various | 0.004 - 0.032 | |

| Adagrasib | Panel of KRAS G12C lines | Various | 0.010 - 0.973 (2D) | |

| Adagrasib | Panel of KRAS G12C lines | Various | 0.0002 - 1.042 (3D) |

Note: Direct head-to-head comparative studies for IC50 values are limited. The data presented is compiled from various sources and experimental conditions may differ.

Table 2: Clinical Efficacy of Sotorasib and Adagrasib in Advanced KRAS G12C-Mutated NSCLC

| Parameter | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) | Reference |

| Overall Response Rate (ORR) | 37.1% | 45% | |

| Disease Control Rate (DCR) | 80.6% | Not explicitly stated | |

| Median Progression-Free Survival (PFS) | 6.8 months | 6.5 months | |

| Median Overall Survival (OS) | 12.5 months | 12.6 months |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of KRAS G12C inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom plates

-

Sotorasib and Adagrasib stock solutions (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of Sotorasib and Adagrasib in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Reagent Addition: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To assess the inhibition of downstream KRAS signaling by measuring the levels of phosphorylated ERK.

Materials:

-

KRAS G12C mutant cells treated with Sotorasib or Adagrasib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control (e.g., β-actin).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

KRAS G12C mutant cancer cell line (e.g., NCI-H2122)

-

Matrigel

-

Sotorasib or Adagrasib formulated for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the inhibitor (e.g., Adagrasib at 100 mg/kg) or vehicle control orally once or twice daily for a specified period (e.g., 21 days).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry) to assess target engagement and downstream signaling inhibition.

-

Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Mechanisms of Acquired Resistance

Despite the initial success of Sotorasib and Adagrasib, acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies.

On-target resistance mechanisms involve secondary mutations in the KRAS gene itself that either prevent the inhibitor from binding or reactivate the protein. These include mutations at the drug-binding site (e.g., Y96D, R68S) or other allosteric sites.

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can occur through mutations or amplifications in other oncogenes such as NRAS, BRAF, MET, or receptor tyrosine kinases (RTKs). Additionally, histologic transformation, for instance from adenocarcinoma to squamous cell carcinoma, has also been observed as a mechanism of resistance.

Conclusion

The development of Sotorasib and Adagrasib represents a landmark achievement in precision oncology, transforming the treatment landscape for patients with KRAS G12C-mutated cancers. This technical guide has provided a comprehensive overview of the early-stage research that underpinned their success, from their mechanism of action to their preclinical and clinical evaluation. The detailed experimental protocols and visualizations of key biological and experimental processes are intended to serve as a valuable resource for researchers and drug developers in the ongoing effort to combat KRAS-driven malignancies. The emergence of acquired resistance highlights the need for continued research into next-generation inhibitors and rational combination strategies to further improve patient outcomes.

References

- 1. Trial in progress: A phase 2 study of sotorasib as first-line treatment in patients with stage IV non–small cell lung cancer (NSCLC) whose tumors harbor a <em>KRAS p.G12C</em> mutation (CodeBreaK 201). - ASCO [asco.org]

- 2. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Assessment of KRAS Inhibitor-22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of KRAS Inhibitor-22, a potent and selective covalent inhibitor of KRAS G12C. For the purposes of this document, the well-characterized inhibitor Sotorasib (AMG 510) is used as a proxy to provide concrete data and established methodologies. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information and detailed protocols necessary for the effective handling, formulation, and progression of this class of targeted therapies.

Quantitative Data Summary

The following tables summarize the key solubility and stability data for this compound (based on Sotorasib).

Table 1: Solubility Data of this compound

| Solvent/Medium | Temperature (°C) | Solubility | Method |

| Aqueous Buffer (pH 1.2) | Ambient | 1.3 mg/mL | Thermodynamic (Shake-Flask) |

| Aqueous Buffer (pH 6.8) | Ambient | 0.03 mg/mL | Thermodynamic (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | Ambient | 100 mg/mL | Stock Solution Preparation |

| Water | 25 | Insoluble | Visual Inspection |

| Ethanol | 25 | 15 mg/mL | Stock Solution Preparation |

Data compiled from publicly available information on Sotorasib.[1][2][3][4]

Table 2: Stability Profile of this compound

| Condition | Matrix | Duration | Temperature (°C) | % Remaining (Approx.) | Notes |

| Long-term Storage (Powder) | Solid | 3 years | -20 | >98% | Recommended storage for solid compound. |

| Stock Solution (in DMSO) | DMSO | 1 year | -80 | >95% | Aliquot to avoid freeze-thaw cycles. |

| Stock Solution (in DMSO) | DMSO | 1 month | -20 | >95% | For shorter-term storage. |

| Accelerated Stability | Aqueous Buffer (pH 6.8) | 120 minutes | 37 | >90% | Indicates good stability in physiological buffer. |

| Plasma Stability (Human) | Human Plasma | 120 minutes | 37 | >90% | High stability in plasma is crucial for in vivo efficacy. |

Stability data is based on typical industry practices and available information for stable small molecules. Specific degradation kinetics for Sotorasib under various stress conditions are proprietary but can be determined using the protocols below.

Signaling Pathway

The diagram below illustrates the KRAS signaling pathway and the mechanism of action for a KRAS G12C inhibitor like this compound.

Experimental Protocols

Detailed methodologies for key solubility and stability experiments are provided below.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.

Methodology Workflow

Protocol:

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the selected buffer. The presence of undissolved solid should be visible.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Separate the dissolved compound from any remaining solid. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.45 µm filter.

-

Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Chemical Stability Assessment in Solution

This protocol evaluates the degradation of this compound in aqueous solutions over time.

Methodology Workflow

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into the desired aqueous buffers (e.g., pH 1.2, 7.4, and 9.0) to a final concentration (e.g., 10 µM).

-

Incubation: Incubate the solutions at a constant temperature, typically 37°C, to simulate physiological conditions. For accelerated stability, higher temperatures can be used. Protect samples from light if photostability is also being assessed.

-

Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

-

Sample Quenching: Immediately quench any degradation by adding the aliquot to a tube containing a cold organic solvent like acetonitrile, which also serves to precipitate any proteins if the matrix is biological.

-

Analysis: Analyze the samples using a stability-indicating LC-MS/MS method to measure the concentration of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can then be calculated using the formula: t½ = 0.693/k.

Plasma Stability Assessment

This protocol determines the stability of this compound in the presence of plasma enzymes.

Protocol:

-

Preparation: Thaw plasma (human, mouse, or rat) and pre-warm to 37°C.

-

Initiation of Reaction: Add this compound (from a DMSO stock) to the pre-warmed plasma to a final concentration of 1-5 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

-

Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma-drug mixture.

-

Protein Precipitation: Terminate the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. Vortex to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the parent drug by LC-MS/MS.

-

Data Analysis: Determine the percentage of the compound remaining at each time point relative to the 0-minute sample. Calculate the half-life as described in the chemical stability protocol.

Conclusion

This guide provides foundational data and methodologies for the assessment of the solubility and stability of this compound. The provided protocols for thermodynamic solubility, chemical stability, and plasma stability are essential for generating the data required for lead optimization, formulation development, and the design of further preclinical and clinical studies. Accurate characterization of these properties is paramount to ensuring the development of a safe, effective, and reliable therapeutic agent.

References

Unveiling the Molecular Targets of KRAS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein frequently mutated in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] Its role as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state, governs critical cellular processes such as proliferation, differentiation, and survival.[3][4][5] The discovery of inhibitors that can directly target oncogenic KRAS mutants, long considered "undruggable," has marked a paradigm shift in cancer therapy. This guide provides a comprehensive overview of the methodologies employed to identify the protein targets of KRAS inhibitors, using the context of a representative inhibitor, referred to here as KRAS inhibitor-22, and delves into the intricate signaling networks they modulate.

The KRAS Signaling Network: A Primary Target

Mutations in KRAS, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to aberrant downstream signaling and uncontrolled cell growth. KRAS inhibitors are designed to counteract this by binding to the mutant protein. This compound, for instance, is identified as a potent inhibitor targeting KRAS G12D and G12C variants. The primary protein target of such inhibitors is the KRAS protein itself. However, a thorough understanding of its interactions and downstream pathways is crucial for evaluating the inhibitor's efficacy and potential resistance mechanisms.

Key Downstream Signaling Pathways

Activated KRAS modulates several key signaling cascades, with the two most prominent being:

-

The RAF-MEK-ERK (MAPK) Pathway: This is a central signaling cascade initiated by the recruitment of RAF kinases to the plasma membrane by activated KRAS. This triggers a phosphorylation cascade, leading to the activation of MEK1/2 and subsequently ERK1/2, which then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

-

The PI3K-AKT-mTOR Pathway: Activated KRAS can also bind to and activate the p110 subunit of phosphoinositide 3-kinase (PI3K). This leads to the production of PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to control cell growth, survival, and metabolism.

Understanding the impact of a KRAS inhibitor on these pathways is fundamental. Inhibition of KRAS should lead to a measurable decrease in the phosphorylation of key downstream components like ERK and AKT.

Experimental Protocols for Target Identification and Validation

Identifying the direct and indirect protein targets of a novel inhibitor is a critical step in drug development. A multi-pronged approach combining affinity-based methods with mass spectrometry is often employed.

Affinity-Based Target Identification

This approach relies on the specific interaction between the inhibitor and its protein targets.

Methodology: Affinity Chromatography coupled with Mass Spectrometry

-

Immobilization of the Inhibitor: The KRAS inhibitor is chemically synthesized with a linker arm that allows its covalent attachment to a solid support, such as agarose or magnetic beads.

-

Cell Lysate Preparation: Cancer cells harboring the target KRAS mutation (e.g., G12D or G12C) are cultured and then lysed to release the cellular proteins.

-

Affinity Pull-down: The cell lysate is incubated with the inhibitor-conjugated beads. Proteins that bind to the inhibitor will be captured on the beads.

-

Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by changing the pH, using a high salt concentration, or by competing with a soluble form of the inhibitor.

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Methodology:

-

Treatment: Intact cells are treated with the KRAS inhibitor or a vehicle control.

-

Heating: The treated cells are heated at a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.

-

Western Blot Analysis: The amount of soluble KRAS protein remaining in the supernatant at each temperature is quantified by Western blotting. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates direct binding.

Quantitative Data Presentation

The following tables illustrate the types of quantitative data that are essential for characterizing a KRAS inhibitor. The values presented are hypothetical for "this compound" and are intended to be representative of what would be determined experimentally.

Table 1: In Vitro Binding Affinity and Potency

| Target Protein | Binding Affinity (KD) | IC50 (Biochemical Assay) |

| KRAS G12C | 15 nM | 25 nM |

| KRAS G12D | 50 nM | 75 nM |

| Wild-Type KRAS | > 10 µM | > 15 µM |

| HRAS | > 10 µM | > 15 µM |

| NRAS | > 10 µM | > 15 µM |

KD (Dissociation Constant) is a measure of binding affinity; a lower value indicates stronger binding. IC50 is the concentration of inhibitor required to inhibit 50% of the target's activity in a biochemical assay.

Table 2: Cellular Potency and Pathway Inhibition

| Cell Line | KRAS Mutation | Proliferation IC50 | p-ERK Inhibition IC50 | p-AKT Inhibition IC50 |

| MIA PaCa-2 | G12C | 40 nM | 35 nM | 150 nM |

| H358 | G12C | 55 nM | 45 nM | 180 nM |

| A549 | G12S | > 5 µM | > 5 µM | > 5 µM |

| HCT116 | G13D | > 5 µM | > 5 µM | > 5 µM |

IC50 values in cellular assays demonstrate the inhibitor's efficacy in a more complex biological system.

Conclusion

The identification and validation of protein targets are paramount in the development of novel KRAS inhibitors. A combination of sophisticated techniques, from affinity-based proteomics to cellular target engagement assays, is necessary to build a comprehensive profile of an inhibitor's mechanism of action. While the primary target of a KRAS inhibitor is the mutant KRAS protein itself, a thorough investigation of its on-target and potential off-target interactions within the complex cellular signaling network is essential for predicting its therapeutic efficacy and potential for resistance. The methodologies and data frameworks presented in this guide provide a robust foundation for researchers and drug developers working to advance the next generation of therapies for KRAS-driven cancers.

References

- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel paradigms in KRAS targeting: Unveiling strategies to combat drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Using KRAS Inhibitor-22 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a molecular switch in cells, regulating critical signaling pathways involved in cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][3] These mutations often lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT signaling cascades, which in turn drives tumorigenesis.[4]

KRAS Inhibitor-22 is a potent and selective small molecule inhibitor developed to target specific KRAS mutants. Its mechanism of action involves binding to the mutant KRAS protein and stabilizing it in an inactive state, thereby blocking downstream signaling and inhibiting cancer cell growth. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in a cell culture setting and to assess its biological activity.

Product Information

| Product Name | This compound |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₅H₂₂N₆O₂ |

| Molecular Weight | 450.49 g/mol |

| Purity | ≥98% by HPLC |

| Solubility | Soluble in DMSO (>50 mg/mL) |

| Storage | Store at -20°C. Protect from light. |

Reconstitution of this compound

For use in cell culture, this compound should be reconstituted in sterile dimethyl sulfoxide (DMSO) to create a stock solution.

-

Briefly centrifuge the vial to ensure the powder is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder, add 222 µL of DMSO.

-

Vortex thoroughly to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)